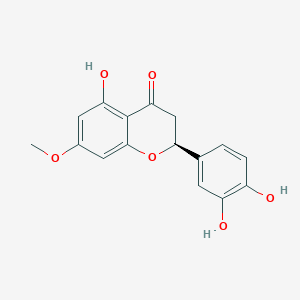7-O-Methyleriodictyol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Sterubin is a flavanone, a type of naturally occurring plant compound, extracted from the Yerba Santa plant (Eriodictyon californicum) . Recent scientific research has focused on its potential application in neuroprotection, particularly in the context of Alzheimer's disease (AD).
Neuroprotective Properties
Studies have identified several potential neuroprotective properties of sterubin, including:
- Antioxidant activity: Sterubin scavenges free radicals, which are harmful molecules that contribute to oxidative stress and cell damage in AD .
- Anti-inflammatory activity: Sterubin reduces inflammation in the brain, which is another key factor in AD progression .
- Anti-amyloid activity: Sterubin may help prevent the formation and accumulation of amyloid plaques, which are characteristic protein aggregates associated with AD .
- Neurotrophic activity: Sterubin may promote the growth and survival of neurons, the brain cells that are damaged in AD .
7-O-Methyleriodictyol is a flavonoid compound with the molecular formula C16H14O6. This compound is notable for its unique structure, which features a methoxy group at the 7-position of the eriodictyol backbone. It is a yellow crystalline solid, exhibiting significant antioxidant properties and potential therapeutic applications in various biological systems .
- Oxidation: This reaction can lead to the formation of various oxidized derivatives, impacting its biological activity.
- Reduction: Reduction processes can modify its functional groups, potentially enhancing or diminishing its pharmacological effects.
- Substitution: The methoxy group at position 7 can participate in substitution reactions, allowing for the synthesis of diverse derivatives with tailored properties .
Research indicates that 7-O-Methyleriodictyol exhibits a range of biological activities:
- Antioxidant Activity: It demonstrates strong antioxidant capabilities, which help in neutralizing free radicals and reducing oxidative stress.
- Anti-inflammatory Properties: Studies have shown that it can inhibit inflammatory responses, making it a candidate for treating inflammatory diseases .
- Antispasmodic Effects: The compound has been reported to inhibit contractions induced by acetylcholine or oxytocin, suggesting potential applications in gastrointestinal disorders .
Several synthesis methods have been developed for 7-O-Methyleriodictyol:
- Natural Extraction: It can be isolated from plant sources known to contain flavonoids.
- Chemical Synthesis: Laboratory synthesis often involves the methylation of eriodictyol using methylating agents under controlled conditions. This typically yields 7-O-Methyleriodictyol with high purity and yield .
The applications of 7-O-Methyleriodictyol span various fields:
- Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored as a therapeutic agent for chronic diseases.
- Cosmetics: Its antioxidant activity makes it a valuable ingredient in skincare products aimed at combating oxidative stress and aging.
- Food Industry: As a natural antioxidant, it can be used as a preservative to enhance the shelf life of food products .
Several compounds share structural similarities with 7-O-Methyleriodictyol. A comparison highlights its unique features:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Eriodictyol | Flavonoid | Parent compound; lacks methoxy group at position 7. |
| Blumeatin | Flavonoid | Contains multiple hydroxyl groups; different biological activity profile. |
| Quercetin | Flavonoid | Well-studied antioxidant; different substitution pattern. |
| Rutin | Flavonoid Glycoside | Contains a sugar moiety; distinct pharmacological effects. |
7-O-Methyleriodictyol stands out due to its specific methoxy substitution at position 7, which influences its biological activities and potential therapeutic applications compared to these similar compounds.








